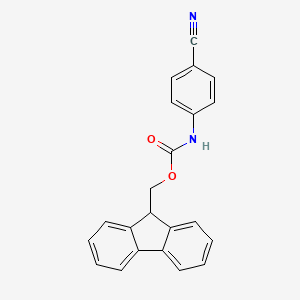
L-Proline-13C5,15N,d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline-13C5,15N,d7 is a labeled form of L-Proline, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is isotopically labeled with carbon-13 (13C), nitrogen-15 (15N), and deuterium (d7), making it valuable for various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline-13C5,15N,d7 involves the incorporation of stable isotopes into the L-Proline molecule. The process typically starts with the synthesis of labeled precursors, which are then used in the formation of the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of this compound requires advanced techniques to achieve high isotopic purity and yield. The process involves large-scale synthesis using labeled precursors and stringent purification methods to isolate the final product. The production is carried out under controlled conditions to maintain the integrity of the isotopic labels .
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline-13C5,15N,d7 undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxyproline.
Reduction: Formation of proline derivatives.
Substitution: Introduction of different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include hydroxyproline, proline derivatives, and substituted proline compounds. These products are often used in further research and applications .
Applications De Recherche Scientifique
L-Proline-13C5,15N,d7 has a wide range of scientific research applications, including:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in the production of labeled compounds for various industrial processes .
Mécanisme D'action
The mechanism of action of L-Proline-13C5,15N,d7 involves its incorporation into proteins and peptides, where it can be used to study protein folding, dynamics, and interactions. The isotopic labels allow for precise tracking and analysis using NMR spectroscopy, providing insights into molecular targets and pathways involved in various biological processes .
Comparaison Avec Des Composés Similaires
L-Proline-13C5,15N,d7 is unique due to its multiple isotopic labels, which provide enhanced sensitivity and resolution in NMR studies compared to other labeled compounds. Similar compounds include:
L-Proline-13C5: Labeled with carbon-13 only.
L-Proline-15N: Labeled with nitrogen-15 only.
L-Proline-d7: Labeled with deuterium only .
These compounds are used in similar applications but may not offer the same level of detail and precision as this compound.
Propriétés
Formule moléculaire |
C5H9NO2 |
|---|---|
Poids moléculaire |
128.130 g/mol |
Nom IUPAC |
(2S)-2,3,3,4,4,5,5-heptadeuterio(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1+1D2,2+1D2,3+1D2,4+1D,5+1,6+1 |
Clé InChI |
ONIBWKKTOPOVIA-OXZJVQSUSA-N |
SMILES isomérique |
[2H][13C@]1([13C]([13C]([13C]([15NH]1)([2H])[2H])([2H])[2H])([2H])[2H])[13C](=O)O |
SMILES canonique |
C1CC(NC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aR,6R,7R,7aS)-6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione](/img/structure/B15088353.png)
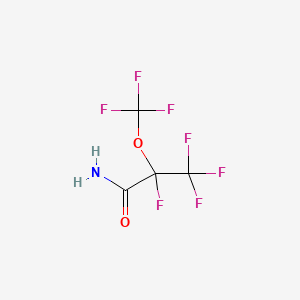
![4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide](/img/structure/B15088360.png)
![(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl] gold(I) hexafluoroantimonate](/img/structure/B15088376.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088379.png)
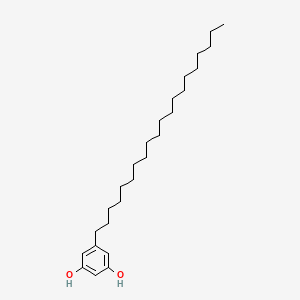
![N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088386.png)
![Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B15088393.png)
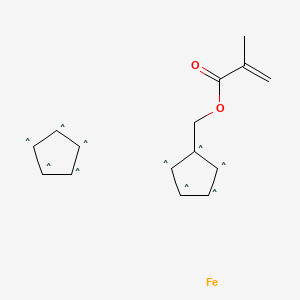
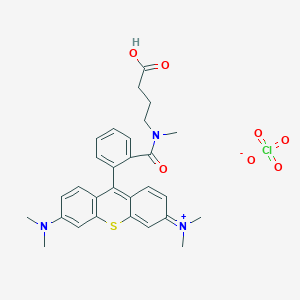
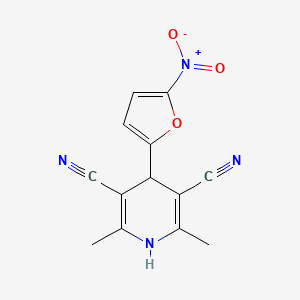
![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B15088417.png)

